molecular formula C7H7NO3S B3154425 Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate CAS No. 77586-09-5

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate

Cat. No.: B3154425
CAS No.: 77586-09-5
M. Wt: 185.2 g/mol
InChI Key: SAERMVGLSYBZRK-HYXAFXHYSA-N
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Description

“Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate” is a chemical compound with the CAS number 77586-09-5 . It is available for purchase from various manufacturers .


Molecular Structure Analysis

The molecular structure of a compound includes aspects such as its molecular formula, molecular weight, and physical properties. Unfortunately, the specific molecular structure details for “this compound” are not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results. For detailed information about its reactivity and the types of reactions it can undergo, it would be best to consult a comprehensive chemical database or a chemist .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its state of matter (solid, liquid, gas), color, odor, density, solubility, melting point, boiling point, and reactivity. Unfortunately, the specific physical and chemical properties for “this compound” are not provided in the search results .

Scientific Research Applications

Antimicrobial Applications

Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate derivatives have been synthesized and evaluated for antimicrobial activities. These compounds have shown significant activity against various strains of bacteria and fungi, indicating their potential as antimicrobial agents. For instance, certain thiazole derivatives were found to be more active against Gram-positive bacteria compared to Gram-negative bacteria, showcasing their selective antimicrobial efficacy (S. Shedid & G. E. Ali, 2018).

Antitumor and Antioxidant Activities

Some this compound derivatives have been explored for their antitumor and antioxidant activities. The synthesis of these derivatives involves the reaction of diacyl thiocarbohydrazides with dimethyl but-2-ynedioate, yielding compounds with potential antitumor and antioxidant properties. This highlights the versatility of these compounds in contributing to cancer research and the development of antioxidant therapies (A. Aly et al., 2010).

Antiviral Activity

The antiviral potential of this compound derivatives has also been investigated, with certain compounds being evaluated against HIV-1, HIV-2, and Hepatitis C Virus (HCV). These studies suggest the compounds' potential utility in developing new antiviral therapies, especially against viruses of significant global health concern (A. Saeed, N. Al-Masoudi, & M. Latif, 2013).

Stereoselective Synthesis

The stereoselective synthesis of alkyl (Z)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolan-5-yliden]acetates from acetylenic esters and N,N′-diphenylthiourea has been reported, indicating the importance of these compounds in organic synthesis. The stereoselectivity of these reactions highlights their potential application in the synthesis of chiral compounds, which is a crucial aspect of pharmaceutical chemistry (M. Heshmati Gonbari, A. Ramazani, & A. Souldozi, 2009).

Choleretic Properties

The development of choleretic compounds from the 2-carbethoxymethylene-thiazolidones-(4) series, including this compound derivatives, has been explored. These compounds have been investigated for their potential to stimulate bile production and offer hepatoprotective effects, showcasing their potential therapeutic applications in treating liver-related disorders (G. Satzinger, 1977).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Unfortunately, the search results do not provide specific information on the mechanism of action for "Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate" .

Safety and Hazards

The safety data sheet (SDS) for a chemical compound provides information about the hazards associated with the compound, as well as instructions for handling, storage, and first aid measures in case of an accident. The SDS for “Methyl 2-(2-methylene-4-oxo-1,3-thiazolan-5-yliden)acetate” can be found on various chemical databases .

Properties

IUPAC Name

methyl (2Z)-2-(2-methylidene-4-oxo-1,3-thiazolidin-5-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-4-8-7(10)5(12-4)3-6(9)11-2/h3H,1H2,2H3,(H,8,10)/b5-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAERMVGLSYBZRK-HYXAFXHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NC(=C)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC(=C)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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